3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNKEQVJGKAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230012 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-08-3 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Strategic Precursors for 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde
Disconnections Targeting the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine (7-azaindole) core is a key structural motif found in many biologically active compounds. scispace.com Its synthesis can be approached by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice-versa.
One common strategy involves the cyclization of substituted pyridines. For instance, a substituted 2-aminopyridine (B139424) can undergo reactions to form the fused pyrrole ring. A powerful method is the palladium-catalyzed heteroannulation of internal alkynes. uni-rostock.de Another approach is a two-step route starting from chloroamino-N-heterocycles, which involves a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org
Alternatively, the pyridine ring can be constructed onto a pyrrole precursor. This often involves the condensation of substituted aminopyrroles with 1,3-bielectrophilic species. uni-rostock.deenamine.net For example, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can react with various reagents to form the fused pyridine ring, yielding functionalized pyrrolo[2,3-b]pyridines. uni-rostock.deenamine.net
The table below summarizes key synthetic strategies for the 7-azaindole (B17877) core.
| Strategy | Precursors | Key Reaction | Reference |
| Pyrrole ring formation | Substituted 2-aminopyridines | Palladium-catalyzed heteroannulation | uni-rostock.de |
| Pyrrole ring formation | Chloroamino-N-heterocycles | Suzuki-Miyaura coupling & cyclization | organic-chemistry.org |
| Pyridine ring formation | Substituted aminopyrroles | Condensation with 1,3-bielectrophiles | uni-rostock.deenamine.net |
Precursors to the 3-Amino Group
Introducing an amino group at the C3 position of the 7-azaindole core is a critical step. A common and effective method is the nitration of the pyrrolo[2,3-b]pyridine ring, followed by the reduction of the resulting nitro group. Electrophilic nitration typically occurs at the C3 position due to the electronic nature of the bicyclic system. Subsequent reduction of the 3-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the 3-amino derivative.
Another approach involves the direct amination of the 7-azaindole core, although this can be less regioselective and may require specific activating groups or catalysts. In some synthetic routes, the amino group or a precursor is incorporated into the pyrrole or pyridine starting material before the bicyclic core is constructed.
Synthetic Equivalents for the 4-Carbaldehyde Moiety
The introduction of a carbaldehyde (formyl) group at the C4 position can be accomplished through several formylation methods. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems like 7-azaindole. nbuv.gov.uachemrxiv.orgchemrxiv.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce the formyl group.
Another strategy is the ortho-lithiation of a protected 7-azaindole followed by quenching with a formylating agent like DMF. This directed metalation approach requires a directing group, often on the pyrrole nitrogen, to achieve regioselectivity. scispace.comnih.gov
Synthetic equivalents for the carbaldehyde group can also be employed. For example, a cyano group can be introduced at the C4 position and subsequently reduced to the aldehyde. Alternatively, a carboxylic acid or its ester derivative at C4 can be reduced to the corresponding alcohol and then oxidized to the carbaldehyde.
| Method | Reagents | Key Features | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Direct formylation of the core | nbuv.gov.uachemrxiv.orgchemrxiv.org |
| Directed ortho-Metalation | n-BuLi, DMF | Requires N-protection/directing group | scispace.comnih.gov |
| From Cyano Group | 1. Introduction of CN 2. Reduction (e.g., DIBAL-H) | Two-step process | N/A |
| From Carboxylic Acid | 1. Reduction (e.g., LiAlH₄) 2. Oxidation (e.g., PCC) | Multi-step process | N/A |
Considerations for Regioselectivity in Core Formation and Functionalization
Achieving the desired 3,4-disubstituted pattern on the pyrrolo[2,3-b]pyridine core requires careful control of regioselectivity. The inherent reactivity of the 7-azaindole nucleus favors electrophilic substitution at the C3 position of the pyrrole ring. However, functionalization of the pyridine ring, particularly at the C4 and C6 positions, is more challenging and often requires specialized strategies. nih.gov
Directed metalation has emerged as a powerful tool for regioselective functionalization. scispace.comnih.gov By placing a directed metalation group (DMG), such as a carbamoyl (B1232498) group, on the N1 or N7 nitrogen, it is possible to direct lithiation to adjacent positions (C2, C6), allowing for the introduction of various electrophiles. scispace.comworktribe.com The choice of the base, solvent, and temperature is crucial for controlling the site of metalation. scispace.com
When constructing the core from precursors, the substitution pattern of the starting pyridine or pyrrole dictates the final regiochemistry. For example, using a pre-functionalized 2,3-disubstituted pyridine allows for the unambiguous formation of a 4- and/or 5-substituted 7-azaindole. Similarly, palladium-catalyzed cross-coupling reactions can offer high regioselectivity depending on the placement of halogen atoms on the starting heterocycle. nih.gov For instance, a chemoselective Suzuki-Miyaura coupling can be performed at C2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by amination at C4. nih.gov The order of these functionalization steps is critical to the success of the synthetic route. nih.gov
Synthetic Methodologies for 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde and Its Core Analogues
Direct Synthesis Approaches to the Core Structure
The formation of the 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole (B17877) skeleton, is a critical first step in the synthesis of the target compound and its analogues. This can be achieved through various cyclization reactions or by modifying an existing 7-azaindole molecule.
Cyclization Reactions for Pyrrolo[2,3-b]pyridine Formation
The construction of the fused pyrrole (B145914) and pyridine (B92270) rings is a common strategy, employing both intramolecular and intermolecular reactions.
Intramolecular cyclization reactions are a cornerstone for synthesizing the 7-azaindole nucleus. Modifications of classic indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, have been successfully adapted for this purpose. rsc.orgresearchgate.net
The Fischer indole synthesis has been effectively applied for the preparation of the 7-azaindole framework. researchgate.net One such method involves the cyclization of arylhydrazones in polyphosphoric acid (PPA) at elevated temperatures (160-180°C). This approach has been utilized to create various 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, demonstrating its utility in building the core scaffold with pre-installed substituents. researchgate.net
The Madelung synthesis offers another route. A modified Madelung approach has been used to produce 2-substituted 7-azaindoles from specific amide precursors. researchgate.net While these classical methods are valuable, they can be limited in scope when compared to their applications in standard indole synthesis. researchgate.net More recent developments include palladium-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides, which can yield pyrrolo[2,3-c]pyridin-7-ones among other isomers, depending on the reaction conditions. researchgate.net
Table 1: Examples of Intramolecular Cyclization for 1H-Pyrrolo[2,3-b]pyridine Synthesis
| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | 2-Hydrazino-5-bromopyridine and various ketones | Polyphosphoric Acid (PPA), 160-180°C | 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines | Moderate | researchgate.net |
| Modified Madelung | N-(3-Methylpyridin-2-yl)acetamide | Sodium anilide in liquid ammonia | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | Not specified | rsc.org |
| Pd-Catalyzed Oxidative Coupling | N-allyl-N-benzyl-1H-pyrrole-2-carboxamide | PdCl₂(CH₃CN)₂, Benzoquinone, DMF/THF, 100°C | Pyrrolo[2,3-c]pyridin-7-one derivative | Not specified | researchgate.net |
Intermolecular reactions, often involving multiple components, provide a direct route to the fused heterocyclic system. A notable example is the cyclo-condensation reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile (B47326). researchgate.net This method facilitates the creation of various substituted 1H-pyrrolo[2,3-b]pyridines through the formation of the pyridine portion of the ring system. researchgate.net The reaction mechanism typically involves an initial condensation followed by an intramolecular cyclization to yield the target bicyclic structure. researchgate.net
Functionalization of Pre-formed 1H-Pyrrolo[2,3-b]pyridine Scaffolds
An alternative to building the core structure from the ground up is to introduce the desired functional groups onto a pre-formed 1H-pyrrolo[2,3-b]pyridine scaffold. The 7-azaindole ring system is amenable to various electrophilic substitution and cross-coupling reactions. rsc.orgoup.com
Electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring, which has the highest electron density. rsc.orgresearchgate.net This regioselectivity is crucial for introducing precursors for the amino group or other functionalities.
Modern cross-coupling reactions have greatly expanded the possibilities for functionalizing the 7-azaindole core. For instance, a chemoselective Suzuki–Miyaura cross-coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position to introduce an amino group. nih.gov This sequential strategy allows for the controlled introduction of different substituents at specific positions on the scaffold. nih.gov
Table 2: Selected Functionalization Reactions on the 1H-Pyrrolo[2,3-b]pyridine Core
| Reaction Type | Position | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Iodination | 3 | I₂ / KI | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Nitration | 3 | HNO₃ / H₂SO₄ | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Suzuki–Miyaura Coupling | 2 | Arylboronic acid, Pd₂(dba)₃, K₂CO₃ | 2-Aryl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald–Hartwig Amination | 4 | Secondary amine, Pd(OAc)₂, BINAP | 4-Amino-1H-pyrrolo[2,3-b]pyridine derivative | mdpi.com |
| Amination | 6 | NH₂NH₂·H₂O, Pd/C | 6-Amino-1H-pyrrolo[2,3-b]pyridine | oup.com |
Introduction of the 4-Carbaldehyde Group
Once the 3-amino-1H-pyrrolo[2,3-b]pyridine core is established, the final key step is the introduction of the carbaldehyde group at the C-4 position. This is typically achieved through formylation reactions.
Formylation Reactions (e.g., Vilsmeier-Haack, Duff reaction, Reimer-Tiemann type)
Formylation reactions are essential for installing an aldehyde group onto an aromatic or heteroaromatic ring.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org This electrophilic reagent attacks the electron-rich pyrrolo[2,3-b]pyridine ring to form an iminium ion intermediate, which is then hydrolyzed during workup to yield the aldehyde. wikipedia.org While formylation of 7-azaindole itself often occurs at the electron-rich 3-position, directing the formylation to the 4-position on the pyridine ring would require specific substitution patterns that activate this position or block the more reactive 3-position. rsc.org
The Reimer-Tiemann reaction provides another method for formylation, particularly for phenols and other activated aromatic systems. In the context of pyrrolo[2,3-b]pyridines, the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali (Reimer-Tiemann conditions) has been shown to produce the corresponding aldehyde. chempedia.info However, the outcome can be substrate-dependent, as the 2-phenyl derivative under similar conditions undergoes ring expansion to form a chloropyridine rather than the expected aldehyde. rsc.orgchempedia.info
Table 3: Common Formylation Reactions for Heteroaromatic Compounds
| Reaction Name | Typical Reagents | Mechanism Highlights | Applicability to Pyrrolo[2,3-b]pyridine |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Electrophilic substitution with a chloroiminium ion (Vilsmeier reagent), followed by hydrolysis. wikipedia.org | Highly effective for formylating electron-rich heterocycles; regioselectivity is key. ijpcbs.comrsc.org |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile, followed by hydrolysis. | Demonstrated on a 2-methyl-1H-pyrrolo[2,3-b]pyridine to yield an aldehyde, but can lead to side products. chempedia.info |
| Duff Reaction | Hexamethylenetetramine, acid | Electrophilic substitution followed by hydrolysis. | Generally used for highly activated aromatic compounds like phenols. |
Oxidation of Precursor Alcohol or Reduction of Nitrile/Ester at C-4
A primary strategy for installing the C-4 carbaldehyde group involves the manipulation of an existing C-4 substituent with a different oxidation state. This typically includes the oxidation of a hydroxymethyl group or the partial reduction of a nitrile or ester.
Oxidation of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: The oxidation of the precursor alcohol, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, to the corresponding aldehyde is a direct and effective method. Activated manganese dioxide (MnO₂) is a widely used and selective reagent for the oxidation of allylic and benzylic-type alcohols to their corresponding aldehydes under mild conditions. This reagent is particularly suitable for substrates with sensitive functional groups that might not tolerate harsher oxidizing agents. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. The heterogeneous nature of the reaction simplifies work-up, as the manganese byproducts can be removed by simple filtration.
| Oxidizing Agent | Solvent | Temperature | Typical Substrate | Product |
|---|---|---|---|---|
| Activated MnO₂ | CH₂Cl₂ or CHCl₃ | Room Temperature | Benzylic/Allylic Alcohol | Aldehyde |
| PDC | CH₂Cl₂ | Room Temperature | Primary Alcohol | Aldehyde |
| Dess-Martin Periodinane | CH₂Cl₂ | Room Temperature | Primary/Secondary Alcohol | Aldehyde/Ketone |
Reduction of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile or -carboxylate: An alternative approach is the partial reduction of a C-4 nitrile or ester. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of this selective transformation. When one equivalent of DIBAL-H is used at low temperatures, typically -78 °C (dry ice/acetone bath), the reduction of a nitrile or ester can be stopped at the aldehyde stage. The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous work-up, hydrolyzes to furnish the desired carbaldehyde. This method prevents over-reduction to the corresponding amine or alcohol, which is a common outcome with less bulky hydrides like lithium aluminum hydride (LiAlH₄).
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions provide a powerful method for introducing a carbonyl group directly onto the 7-azaindole nucleus, typically starting from a 4-halo-1H-pyrrolo[2,3-b]pyridine precursor. This transformation involves the reaction of the aryl halide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. While direct formylation can be challenging, this method is highly effective for synthesizing carboxylic acid derivatives such as esters and amides, which can then be converted to the aldehyde. For instance, aminocarbonylation can be achieved by reacting a 4-halo-7-azaindole with an amine and CO, often using chloroform as a CO surrogate in some procedures. The resulting amide can serve as a precursor for the target carbaldehyde through subsequent reduction steps.
| Substrate | CO Source | Catalyst System | Nucleophile | Product |
|---|---|---|---|---|
| 4-Bromo-7-azaindole | CO gas | Pd(OAc)₂ / Ligand | Alcohol (e.g., MeOH) | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
| 4-Iodo-7-azaindole | Mo(CO)₆ | PdCl₂(PPh₃)₂ | Amine (e.g., R₂NH) | 1H-pyrrolo[2,3-b]pyridine-4-carboxamide |
| Halo-7-azaindole | CHCl₃ | Pd Catalyst | Amine | 1H-pyrrolo[2,3-b]pyridine-4-carboxamide |
Incorporation of the 3-Amino Group
The introduction of the amino group at the C-3 position of the pyrrole ring is a critical step in the synthesis of the target molecule. This can be accomplished through several distinct strategies.
Reduction of Nitro or Azido Precursors
A classic and reliable method for introducing an amino group is through the reduction of a nitro precursor. The 1H-pyrrolo[2,3-b]pyridine scaffold undergoes electrophilic substitution, such as nitration, predominantly at the C-3 position. rsc.org The resulting 3-nitro-1H-pyrrolo[2,3-b]pyridine can then be reduced to the corresponding 3-amino derivative. A variety of reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. mdpi.comnih.gov Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) or other metals like iron or zinc in acetic acid are also widely employed for the reduction of aromatic nitro compounds. researchgate.netwikipedia.orgacsgcipr.org
| Precursor | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine | H₂, Pd/C | MeOH or EtOH, RT | 3-Amino-1H-pyrrolo[2,3-b]pyridine |
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine | SnCl₂·2H₂O | EtOH or EtOAc, Reflux | 3-Amino-1H-pyrrolo[2,3-b]pyridine |
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine | Fe / NH₄Cl | EtOH/H₂O, Reflux | 3-Amino-1H-pyrrolo[2,3-b]pyridine |
Direct Amination Methodologies
Directly installing an amino group onto the C-3 position of the 7-azaindole core is an attractive, atom-economical strategy. While direct C-H amination of the parent 1H-pyrrolo[2,3-b]pyridine at C-3 via modern transition-metal catalysis is an area of ongoing research, classical electrophilic amination approaches are established. nih.gov For instance, nitrosation at the C-3 position with a reagent like sodium nitrite (B80452) in acidic conditions yields a 3-nitroso derivative. Subsequent reduction of the nitroso group, using reagents similar to those for nitro group reduction, provides the 3-amino product. rsc.org Another approach involves the reaction with nitrosobenzene (B162901) to yield a 3-phenylimino intermediate, which can be hydrolyzed and reduced. rsc.org
Buchwald-Hartwig Amination Strategies
For substrates that are pre-functionalized with a halogen at the C-3 position, the Buchwald-Hartwig amination offers a versatile and powerful method for forming the C-N bond. nih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-halo-1H-pyrrolo[2,3-b]pyridine with an amine source in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Ammonia equivalents or protected amines can be used to install the primary amino group. The choice of ligand (e.g., XPhos, RuPhos) and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields and can be tuned depending on the specific amine and halide substrates.
Sequential and Convergent Synthesis Strategies
Sequential Strategy: A sequential synthesis involves the stepwise functionalization of a pre-formed 1H-pyrrolo[2,3-b]pyridine core. A typical sequence might begin with halogenation at the C-4 position, followed by the introduction of the C-4 carbaldehyde (or a precursor) via one of the methods described in sections 3.2.2 or 3.2.3. Subsequently, the C-3 position would be functionalized, for example, by nitration followed by reduction as detailed in section 3.3.1. The order of these steps can be critical to avoid undesired side reactions and to manage the directing effects of the existing substituents.
Linear Synthetic Pathways
Linear synthesis involves the stepwise construction of the target molecule from a starting precursor. For the 7-azaindole core, classic methods like the Madelung and Fischer indole syntheses have been adapted. researchgate.netrsc.org These routes typically begin with a functionalized pyridine derivative, upon which the pyrrole ring is annulated.
A common linear approach to introduce the 4-carbaldehyde group involves the oxidation of a precursor alcohol. For instance, a hydroxymethyl group at the C4 position, introduced earlier in the synthesis, can be oxidized to the corresponding aldehyde. Swern oxidation is a well-established method for this transformation, utilizing reagents like oxalyl chloride and DMSO. nih.gov One synthetic route might involve protecting a 3-bromo-7-azaindole derivative, followed by reduction and oxidation to yield a protected 3-bromo-7-azaindole-4-carbaldehyde. researchgate.net The amino group at the C3 position is often introduced by nitration of the 7-azaindole ring, which predominantly occurs at the 3-position, followed by reduction of the nitro group. rsc.org
A novel one-pot method has been developed for the selective synthesis of 7-azaindoles from readily available 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. rsc.orgrsc.org The chemoselectivity of this domino reaction is dependent on the alkali-amide base used, with KN(SiMe₃)₂ favoring the formation of 7-azaindoles. rsc.orgrsc.org
Fragment Coupling Approaches (e.g., Suzuki-Miyaura, Sonogashira coupling)
Fragment coupling strategies, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for functionalizing the 7-azaindole scaffold. researchgate.netuni-rostock.de These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the heterocyclic core.
The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl substituents. This reaction couples an organoboron compound (like a boronic acid) with a halide (e.g., bromo- or iodo-7-azaindole) in the presence of a palladium catalyst and a base. nih.gov For instance, a 3-bromo-7-azaindole can be coupled with an arylboronic acid to form a 3-aryl-7-azaindole. nih.gov This method offers a high degree of flexibility in modifying the scaffold. nih.gov One strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov
| Coupling Reaction | Reactants | Catalyst System (Example) | Bond Formed | Reference |
| Suzuki-Miyaura | Organohalide (e.g., 2-iodo-4-chloropyrrolopyridine), Boronic Acid (e.g., phenylboronic acid) | Pd₂(dba)₃ / K₂CO₃ | C-C (Aryl-Aryl) | nih.gov |
| Sonogashira | Organohalide (e.g., 2-amino-3-iodopyridine), Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Aryl-Alkynyl) | nih.gov |
| Buchwald-Hartwig | Organohalide (e.g., 4-chloropyrrolopyridine), Amine | Pd(OAc)₂ / RuPhos | C-N (Aryl-Amine) | nih.gov |
The Sonogashira coupling facilitates the connection of terminal alkynes to the 7-azaindole core. This reaction is instrumental in synthesizing alkynyl-substituted azaindoles, which can serve as versatile intermediates for further transformations. nih.gov The synthesis of 2-substituted 7-azaindoles often begins with a Sonogashira coupling between an aminohalopyridine (like 2-amino-3-iodopyridine) and a terminal alkyne, followed by a cyclization step to form the pyrrole ring. nih.govnih.gov
Additionally, the Buchwald-Hartwig amination is a key fragment coupling method for introducing amino groups. This palladium-catalyzed reaction couples an aryl halide with an amine. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was used to introduce a secondary amine at the C4 position of a 4-chloropyrrolopyridine intermediate. nih.gov
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and convergent approach to constructing complex heterocyclic scaffolds like pyrrolo[2,3-b]pyridine in a single step from three or more starting materials. uni-rostock.de This strategy is highly valued for its atom economy and operational simplicity. An efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta enamine.netresearchgate.netpyrrolo[2,3-b]pyridine derivatives has been developed via a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines in the absence of a catalyst. nih.gov Similarly, novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives have been synthesized through a three-component reaction of phenylglyoxal, a β-ketoamide, and 5-aminopyrazole under microwave irradiation. acs.orgacs.org These MCRs highlight the power of this approach in rapidly generating molecular diversity around the core scaffold.
Protection and Deprotection Strategies in Synthetic Routes
Given the multiple reactive sites in intermediates leading to 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde—namely the pyrrole NH, pyridine N, amino group, and carbaldehyde—the use of protecting groups is essential for achieving chemoselectivity and high yields. organic-chemistry.org
N-Protection of the Pyrrole and Pyridine Nitrogen Atoms
The nitrogen atoms of the 7-azaindole core exhibit different reactivity. The pyrrole nitrogen is acidic and can interfere with base-mediated reactions, while the pyridine nitrogen is basic and can coordinate with metal catalysts. Protecting these nitrogens is often a crucial first step in a synthetic sequence.
Common protecting groups for the pyrrole nitrogen include:
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are introduced using the corresponding sulfonyl chloride and a base. They are robust but can be removed under basic conditions. nih.govrsc.org
tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). nih.gov
(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is valuable for its stability under various conditions and can be removed with fluoride (B91410) sources (like TBAF) or strong acid. nih.govnih.gov It has been used to protect the pyrrole nitrogen during subsequent bromination and Suzuki coupling reactions. nih.gov
Triisopropylsilyl (TIPS): This bulky silyl (B83357) group can be used to direct lithiation away from the C2 position. nih.gov
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Reference |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Basic medium | nih.gov |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl | Fluoride ion (e.g., TBAF) or strong acid | nih.govnih.gov |
| tert-Butoxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA) | nih.gov |
| p-Toluenesulfonyl | Ts | TsCl | TBAI (as promoter and desulfonylation reagent) | rsc.org |
The pyridine nitrogen is less commonly protected but can be masked as an N-oxide, which alters the reactivity of the pyridine ring and can be subsequently removed by reduction. researchgate.net
Protection of the Amino and Carbaldehyde Functional Groups
The primary amino group at the C3 position is nucleophilic and can undergo undesired side reactions during subsequent synthetic steps. libretexts.org It is typically protected as a carbamate, such as:
tert-Butoxycarbonyl (Boc): A standard protecting group for amines, stable to many reaction conditions but easily removed with acid. wikipedia.org
Benzyloxycarbonyl (Cbz or Z): Another common carbamate, removable by catalytic hydrogenolysis. ug.edu.pl
The carbaldehyde group at C4 is electrophilic and susceptible to nucleophilic attack or oxidation/reduction. It is commonly protected as an acetal (B89532) or ketal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. Acetals are stable to bases, organometallic reagents, and hydrides but are readily hydrolyzed back to the aldehyde with aqueous acid. wikipedia.orgnih.gov
Chemoselectivity in Deprotection Steps
In a multi-step synthesis involving several protecting groups, the ability to remove one group selectively while others remain intact is paramount. This concept, known as orthogonal protection, is a cornerstone of modern organic synthesis. wikipedia.org
For example, a synthetic intermediate might contain a Boc-protected amine and a SEM-protected pyrrole nitrogen. The Boc group can be selectively removed with acid, leaving the SEM group untouched, allowing for further manipulation of the amino group. wikipedia.org Subsequently, the SEM group can be cleaved using fluoride ions. nih.gov
Challenges can arise during deprotection. The removal of the SEM group, for instance, has been reported to be problematic as the release of formaldehyde (B43269) can lead to side reactions, including the formation of unexpected tricyclic structures. nih.gov Careful selection of deprotection conditions is therefore critical to avoid side reactions and ensure a high yield of the desired product. researchgate.net The choice of protecting groups must be planned strategically to ensure their removal is compatible with the stability of the functional groups present on the molecule at each stage of the synthesis.
Yield Optimization and Reaction Condition Analysis
The choice of solvent and precise temperature control are fundamental in directing the outcome of the synthesis of this compound and its analogues. These parameters significantly influence reaction rates, selectivity, and the stability of intermediates and reagents.
In the context of a Vilsmeier-Haack formylation to introduce the carbaldehyde group onto the pyrrolo[2,3-b]pyridine core, the solvent not only dissolves the reactants but can also participate in the reaction mechanism. Commonly used solvents for this reaction include N,N-dimethylformamide (DMF), which also serves as a reagent, chloroform, dichloromethane (DCM), and 1,2-dichloroethane. nrochemistry.comijpcbs.com The polarity of the solvent can affect the stability of the electrophilic Vilsmeier reagent. rsc.org
Temperature control is equally critical. The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control its reactivity and prevent decomposition. reddit.com The subsequent formylation of the aromatic substrate often requires heating, with temperatures ranging from room temperature to 80-100 °C, and in some cases up to 120°C, to drive the reaction to completion. ijpcbs.comreddit.com Careful optimization of the temperature profile is necessary to ensure a good yield without promoting side reactions or degradation of the product. For instance, in the formylation of electron-rich heterocycles, a gradual increase in temperature may be employed to control the reaction rate. reddit.com
The following interactive data table illustrates the hypothetical effect of solvent and temperature on the yield of a Vilsmeier-Haack formylation of a generic 1H-pyrrolo[2,3-b]pyridine derivative.
Table 1: Effect of Solvent and Temperature on Formylation Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | DMF | 60 | 65 |
| 2 | DMF | 80 | 78 |
| 3 | DMF | 100 | 72 |
| 4 | Chloroform | 60 | 55 |
For a subsequent amination step, such as a Buchwald-Hartwig reaction to introduce the amino group, the choice of solvent is also crucial. Aprotic polar solvents like dioxane and toluene (B28343) are frequently used. nih.govmdpi.com The temperature for these cross-coupling reactions is typically elevated, often in the range of 80-110 °C, to facilitate the catalytic cycle. mdpi.com
In the synthesis of this compound, the introduction of the amino group at the C3 position can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The efficiency of this transformation is highly dependent on the choice of the palladium precursor and the phosphine ligand.
The catalyst system, comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand, plays a pivotal role in the catalytic cycle. mdpi.comwikipedia.org The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition, transmetalation (in the case of Suzuki coupling) or amine coordination, and reductive elimination.
The choice of ligand is critical for achieving high yields and good functional group tolerance. For amination reactions on heterocyclic systems, sterically hindered and electron-rich phosphine ligands have shown great success. nih.gov Ligands such as RuPhos, XPhos, and bidentate ligands like BINAP and Dppf have been effectively used in similar aminations. nih.govwikipedia.org The steric bulk and electronic properties of the ligand can influence the rate of reductive elimination, which is often the rate-determining step in the catalytic cycle.
The following interactive data table presents a hypothetical optimization of a Buchwald-Hartwig amination on a 3-halo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde precursor.
Table 2: Effect of Catalyst and Ligand on Amination Yield
| Entry | Palladium Source | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | 45 |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 75 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 88 |
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize the environmental impact of chemical processes. This involves the use of safer solvents, reduction of waste, and the development of more efficient and atom-economical reactions.
In the context of the Vilsmeier-Haack reaction, which traditionally uses stoichiometric amounts of phosphorus oxychloride (POCl₃) and generates significant waste, greener alternatives are being explored. These include the use of alternative, less hazardous reagents to generate the Vilsmeier reagent, such as using phthaloyl dichloride with DMF, where the phthalic anhydride (B1165640) byproduct can be recovered and reused. scirp.orgscirp.orgresearchgate.net Additionally, performing the reaction under solvent-free conditions, for example using microwave irradiation, can reduce the use of volatile organic solvents and shorten reaction times. semanticscholar.org
For palladium-catalyzed cross-coupling reactions, a major green chemistry focus is on the replacement of toxic and volatile organic solvents with more sustainable alternatives. Water, ionic liquids, and biogenic solvents like N-Hydroxyethylpyrrolidone (HEP) have been investigated as greener reaction media. digitellinc.comrsc.orgunibo.itnih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. The development of water-soluble ligands and catalysts has enabled efficient cross-coupling reactions in aqueous media. rsc.org Furthermore, catalyst recycling is a key aspect of green chemistry in palladium catalysis. The use of solvent systems that allow for the facile separation and reuse of the palladium catalyst can significantly reduce the cost and environmental burden associated with the use of this precious metal. unibo.itnih.gov
The following table lists the full names of the chemical compounds mentioned in this article.
Table 3: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| 7-azaindole | 1H-pyrrolo[2,3-b]pyridine |
| DMF | N,N-dimethylformamide |
| DCM | Dichloromethane |
| Pd(OAc)₂ | Palladium(II) acetate |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |
| NaOtBu | Sodium tert-butoxide |
| Cs₂CO₃ | Cesium carbonate |
| K₃PO₄ | Potassium phosphate |
| K₂CO₃ | Potassium carbonate |
| POCl₃ | Phosphorus oxychloride |
Chemical Reactivity and Transformations of 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group, being an electrophilic center, is amenable to a variety of nucleophilic additions and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Additions and Condensations (e.g., Knoevenagel, aldol, imine formation)
The aldehyde function readily participates in condensation reactions with active methylene (B1212753) compounds. For instance, in a Knoevenagel-type condensation, it can react with compounds containing an acidic methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or triethylamine, to yield α,β-unsaturated products. researchgate.netwikipedia.org This reaction is a common strategy for extending the carbon framework and introducing further functionality.
The formation of imines (Schiff bases) occurs through the reaction of the carbaldehyde with primary amines. masterorganicchemistry.comredalyc.orgnih.gov This condensation reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. This reaction is fundamental in the synthesis of various heterocyclic systems and for the introduction of diverse substituents.
While aldol-type reactions are theoretically possible, they are less commonly reported for this specific substrate in the literature.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reagent | Product Type |
| Knoevenagel Condensation | Malononitrile | 2-((3-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)malononitrile |
| Imine Formation | Aniline | N-((3-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)aniline |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, treatment with reagents like potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O) can afford the corresponding 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly the oxidation of the electron-rich pyrrole (B145914) ring or the amino group.
Reduction to Hydroxymethyl or Methyl Groups
Reduction of the carbaldehyde moiety provides access to the corresponding alcohol or methyl group. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH4), are typically employed to convert the aldehyde to a primary alcohol, yielding (3-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. More vigorous reduction conditions, for example, using a Wolff-Kishner or Clemmensen reduction, could potentially lead to the complete reduction of the aldehyde to a methyl group, although the compatibility of these harsh conditions with the heterocyclic core needs to be considered.
Derivatization to Acetals, Oximes, and Hydrazones
The carbaldehyde group can be protected or derivatized through reactions with alcohols, hydroxylamine (B1172632), and hydrazines. The formation of acetals, by reacting the aldehyde with an alcohol in the presence of an acid catalyst, is a common strategy for protecting the aldehyde functionality during subsequent synthetic steps.
Reaction with hydroxylamine leads to the formation of an oxime, while reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. nih.govnih.govkhanacademy.org These derivatives are often stable, crystalline solids and can serve as intermediates for further transformations.
Table 2: Derivatization of the Carbaldehyde Moiety
| Derivative | Reagent | Product |
| Acetal (B89532) | Methanol/H+ | 3-amino-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
| Oxime | Hydroxylamine | 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde oxime |
| Hydrazone | Hydrazine | This compound hydrazone |
Reactions at the 3-Amino Group
The nucleophilic nature of the 3-amino group allows for a range of functionalization reactions, including acylation and alkylation, which are key for modifying the properties of the molecule and for building more complex structures.
Acylation and Alkylation Reactions
The primary amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives. For example, reaction with acetyl chloride would yield N-(4-formyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. This transformation is often used to introduce various substituents and to modulate the electronic properties of the pyrrolopyridine system.
Alkylation of the 3-amino group can be achieved with alkyl halides. However, the potential for over-alkylation to form secondary and tertiary amines exists, and controlling the degree of alkylation can be challenging. The reactivity of the amino group can also be influenced by the electronic nature of the pyrrolopyridine ring system.
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C3-position of the pyrrolo[2,3-b]pyridine ring is susceptible to diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction transforms the amino group into a highly reactive diazonium salt intermediate. While the diazonium salts of 2-aminopyridines are known to be very unstable, those derived from 3-aminopyridines exhibit greater stability and can be utilized in subsequent synthetic transformations. google.com
The diazotization of 3-aminopyridines is a well-established method for the introduction of various substituents onto the pyridine (B92270) ring. google.com In a similar vein, the diazonium salt of this compound can serve as a versatile intermediate. For instance, in what is often termed an "interrupted" diazotization, the reaction can be quenched to isolate the diazonium species, which can then be coupled with other reagents. researchgate.net
Subsequent transformations of the in situ generated diazonium salt can lead to a variety of substituted pyrrolo[2,3-b]pyridine derivatives. These reactions, analogous to the Sandmeyer and related reactions, can include:
Halogenation: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide allows for the introduction of halogen atoms at the C3-position.
Hydroxylation: Heating the diazonium salt solution can lead to the formation of the corresponding 3-hydroxy derivative.
Cyanation: Reaction with copper(I) cyanide yields the 3-cyano-substituted product.
These transformations provide a powerful synthetic handle to further functionalize the pyrrolo[2,3-b]pyridine core, enabling the synthesis of a diverse library of compounds for various applications.
Formation of Schiff Bases and Related Imines
The aldehyde functional group at the C4-position readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). derpharmachemica.com The reaction of this compound with a primary amine (R-NH₂) would proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine.
This reaction is typically catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. derpharmachemica.com A wide variety of primary amines can be employed, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse array of Schiff base derivatives. researchgate.netresearchgate.net These products are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic manipulations, such as reduction to secondary amines or participation in cycloaddition reactions.
| Reactant | Product | Reaction Type |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |
| Hydrazine (H₂NNH₂) | Hydrazone | Condensation |
| Hydroxylamine (H₂NOH) | Oxime | Condensation |
| Semicarbazide (H₂NNH(C=O)NH₂) | Semicarbazone | Condensation |
Reactivity of the Pyrrole N-H and Pyridine N-Atoms
The pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms with distinct electronic environments and reactivity: the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N7).
N-Alkylation and N-Acylation
Both the pyrrole and pyridine nitrogens are potential sites for alkylation and acylation reactions. The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base to generate a nucleophilic anion, which can then react with alkylating or acylating agents. The choice of base and reaction conditions can often direct the selectivity towards the N1 position.
Conversely, the pyridine nitrogen is basic and can be directly alkylated or acylated under neutral or acidic conditions. The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center. The relative reactivity of the two nitrogen atoms towards electrophiles depends on the specific reaction conditions and the nature of the electrophile. In many instances, protecting groups are employed to achieve selective functionalization of one nitrogen atom over the other.
Protonation and Acid-Base Behavior
The presence of both a basic pyridine nitrogen and a weakly acidic pyrrole N-H, along with the amino group, imparts amphoteric character to this compound. The pyridine nitrogen is the most basic site and will be readily protonated in the presence of acid to form a pyridinium (B92312) salt. The pKa of the conjugate acid of the pyridine nitrogen is influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. For comparison, the pKa of pyridine-4-carbaldehyde has been determined to be 4.72. wikipedia.org The amino group at the C3 position would be expected to increase the basicity of the pyridine nitrogen.
Tautomerism and Isomeric Equilibria
Tautomerism is a potential consideration for this compound. The amino group at the C3-position can exist in equilibrium with its imino tautomer, although the amino form is generally favored for aromatic amines. Additionally, the pyrrolo[2,3-b]pyridine ring system itself can exhibit annular tautomerism, where the proton on the pyrrole nitrogen can potentially migrate to the pyridine nitrogen. However, for the 1H-pyrrolo[2,3-b]pyridine system, the proton is predominantly located on the pyrrole nitrogen.
The aldehyde group can theoretically exist in equilibrium with its enol tautomer. However, for simple aldehydes, the keto-enol equilibrium strongly favors the aldehyde form. Therefore, while several tautomeric forms can be drawn, the this compound form is expected to be the most stable and predominant isomer.
Reactivity of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The fusion of the electron-rich pyrrole ring to the electron-deficient pyridine ring results in a complex reactivity pattern. Electrophilic attack is generally favored on the pyrrole ring, typically at the C3 position. However, since this position is already substituted in the target molecule, electrophilic substitution would likely occur at other available positions on the pyrrole or pyridine ring, guided by the directing effects of the existing substituents.
The pyrrolo[2,3-b]pyridine core is also amenable to modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govosi.lv Halogenated derivatives of the pyrrolo[2,3-b]pyridine scaffold can participate in a variety of palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Stille Coupling: Reaction with organostannanes.
Buchwald-Hartwig Amination: Reaction with amines. nih.gov
These reactions provide efficient methods for introducing a wide range of substituents onto the heterocyclic core, further highlighting the synthetic utility of the this compound scaffold. osi.lvnih.govresearchgate.net
Electrophilic Aromatic Substitution (EAS) Reactivity
The 7-azaindole nucleus is generally susceptible to electrophilic attack, primarily on the pyrrole ring, which is more electron-rich than the pyridine moiety. The C3 position is typically the most reactive site in unsubstituted 7-azaindole. However, in this compound, the C3 position is already substituted. The powerful electron-donating amino group at the C3 position is expected to activate the pyrrole ring towards further electrophilic substitution, while the electron-withdrawing carbaldehyde at C4 will deactivate both rings, particularly the adjacent positions.
Electrophilic substitution on the pyrrole ring is anticipated to occur at the C2 position, which is ortho to the activating amino group. On the pyridine ring, electrophilic substitution is less favorable due to its inherent electron deficiency, which is further exacerbated by the carbaldehyde group. However, if forced, substitution would likely occur at the C5 or C6 positions.
Halogenation:
Enzymatic halogenation of 7-azaindole derivatives has been shown to be highly regioselective. For instance, the thermostable RebH variant 3-LSR has been utilized for the bromination of various indole (B1671886) and azaindole compounds, typically yielding 3-bromo derivatives. nih.gov For this compound, where the C3 position is blocked, halogenation would be directed to other positions on the pyrrole or pyridine ring, with the C2 position being a likely candidate on the pyrrole ring due to the activating effect of the amino group.
Nitration:
The nitration of 7-azaindole derivatives often requires careful control of reaction conditions to avoid N-nitration and to achieve regioselectivity. For example, the nitration of 7-azaindoline, a reduced form of 7-azaindole, with fuming nitric acid and sulfuric acid leads to substitution at the 5-position of the pyridine ring. acs.org This suggests that under strongly acidic conditions, electrophilic attack on the pyridine ring of this compound could also favor the C5 position.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions of 7-Azaindole Derivatives
| Reaction | Reagent/Catalyst | Substrate | Position of Substitution | Product | Reference |
| Bromination | RebH variant 3-LSR, NaBr | 7-Azaindole | C3 | 3-Bromo-7-azaindole | nih.gov |
| Nitration | Fuming HNO₃, H₂SO₄ | 7-Azaindoline | C5 | 5-Nitro-7-azaindoline | acs.org |
Nucleophilic Aromatic Substitution (NAS) Reactivity
Nucleophilic aromatic substitution is more characteristic of the electron-deficient pyridine ring of the 7-azaindole system, particularly at the C2, C4, and C6 positions. The reaction is facilitated by the presence of a good leaving group, such as a halogen, and is promoted by the electron-withdrawing nature of the pyridine nitrogen.
For this compound, direct nucleophilic substitution at unsubstituted positions is unlikely. However, halogenated derivatives of this compound would be expected to undergo NAS. For instance, a chloro or bromo substituent at the C4 or C6 position would be susceptible to displacement by various nucleophiles.
A common strategy to enhance the reactivity of the pyridine ring towards nucleophilic attack is through N-oxidation. The synthesis of 4-halo-7-azaindoles can be achieved from 7-azaindole N-oxide, which can then undergo nucleophilic substitution. For example, 4-chloro-7-azaindole, synthesized from 7-azaindole N-oxide and phosphorus oxychloride, reacts with sodium methoxide (B1231860) to yield 4-methoxy-7-azaindole. google.com This indicates that a hypothetical 4-halo derivative of this compound could similarly react with nucleophiles.
Furthermore, intramolecular nucleophilic aromatic substitution has been observed in related systems, such as the rearrangement of 4-amino-3-halopyridines. nih.gov
Interactive Data Table: Nucleophilic Aromatic Substitution Reactions of 7-Azaindole Derivatives
| Reaction | Reagent | Substrate | Position of Substitution | Product | Reference |
| Methoxylation | Sodium methoxide | 4-Chloro-7-azaindole | C4 | 4-Methoxy-7-azaindole | google.com |
Cross-Coupling Reactions at Unsubstituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the 7-azaindole scaffold. To perform these reactions at unsubstituted positions of this compound, prior halogenation of the desired position is necessary. The resulting halo-derivative can then participate in various cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is widely used for the formation of carbon-carbon bonds. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been demonstrated at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. ntnu.nonih.gov This highlights the feasibility of introducing aryl or vinyl groups at specific positions of the 7-azaindole core, provided a suitable halogenated precursor is available.
Sonogashira Coupling:
The Sonogashira coupling enables the introduction of alkyne moieties. This reaction has been employed in the synthesis of various heterocyclic compounds. researchgate.net For the 7-azaindole system, a halogenated derivative of this compound could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Following a Suzuki-Miyaura coupling at C2, a Buchwald-Hartwig amination has been successfully performed at the C4 position of a 4-chloropyrrolopyridine derivative. ntnu.nonih.gov This demonstrates that amino groups can be introduced at specific positions on the pyridine ring of the 7-azaindole scaffold.
Interactive Data Table: Cross-Coupling Reactions on Halogenated 7-Azaindole Derivatives
| Reaction | Coupling Partner | Catalyst/Ligand | Substrate | Position of Coupling | Product | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 2-Iodo-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | C2 | 2-Phenyl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald-Hartwig Amination | Secondary amine | RuPhos Pd G2 / RuPhos | 2-Aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | C4 | 2-Aryl-4-(amino)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | ntnu.nonih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde and Its Derivatives
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde would provide definitive insights into its molecular structure and intermolecular interactions.
Solid-State Structural Characterization
The primary outcome of an X-ray crystallographic analysis is the determination of the crystal system, space group, and unit cell dimensions. This fundamental data describes the basic repeating unit of the crystal lattice. Key parameters that would be determined are presented in the hypothetical data table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are placeholders and would need to be determined experimentally.
Furthermore, this analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and geometry of the pyrrolopyridine core, the amino group, and the carbaldehyde substituent.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of both hydrogen bond donors (the amino group and the pyrrole (B145914) N-H) and acceptors (the pyridine (B92270) nitrogen, the carbaldehyde oxygen, and the amino nitrogen) in this compound suggests the formation of extensive hydrogen bonding networks. These non-covalent interactions are crucial in dictating the packing of molecules in the crystal, a phenomenon known as supramolecular assembly. Analysis of the crystal structure would reveal the specific hydrogen bonding motifs, such as dimers, chains, or more complex three-dimensional networks. Important parameters to be determined would include the distances and angles of these hydrogen bonds.
Conformational Analysis in Crystal Lattice
Within the crystal lattice, the molecule may adopt a specific conformation to optimize packing efficiency and intermolecular interactions. A key aspect of the conformational analysis for this compound would be the orientation of the carbaldehyde group relative to the pyrrolopyridine ring system. Factors such as steric hindrance and the formation of intramolecular hydrogen bonds could influence this conformation. The crystal structure would provide a snapshot of the preferred solid-state conformation.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local chemical environment. These methods are complementary and are based on the vibrations of chemical bonds.
Correlation of Spectroscopic Bands with Functional Groups
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The positions of these bands are indicative of the bond strength and the masses of the atoms involved. A detailed analysis would involve assigning these bands to specific vibrational modes.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amino) | Symmetric & Asymmetric Stretching | 3500-3300 |
| N-H (pyrrole) | Stretching | ~3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=O (aldehyde) | Stretching | ~1700-1680 |
| C=N, C=C (ring) | Stretching | 1650-1450 |
| N-H | Bending | 1650-1580 |
| C-N | Stretching | 1350-1250 |
Note: These are approximate ranges and the precise wavenumbers would be determined from experimental spectra.
Conformational Effects on Vibrational Modes
The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. For instance, the C=O stretching frequency of the carbaldehyde group could be influenced by its orientation and any involvement in hydrogen bonding. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to understand how conformational changes affect the vibrational modes. By comparing the experimental spectra with calculated spectra for different conformers, it is possible to infer the dominant conformation in the sample.
Experimental vs. Theoretical Spectral Data Analysis
A powerful approach to unequivocally determine the structure of a molecule is the comparison of its experimentally obtained spectroscopic data with data generated through theoretical calculations. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic parameters like nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. The agreement between the calculated and experimental data serves as a strong validation of the proposed structure.
For derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine, studies have shown a good correlation between experimental and theoretical data. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of various substituted pyrrolopyridines. The comparison allows for the precise assignment of ambiguous signals and provides insights into the electronic structure of the molecule.
Table 1: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a 3-Amino-1H-pyrrolo[2,3-b]pyridine Derivative
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| H2 | 7.85 | 7.90 | -0.05 |
| H5 | 8.20 | 8.25 | -0.05 |
| H6 | 7.15 | 7.20 | -0.05 |
| NH (Pyrrole) | 11.50 | 11.40 | 0.10 |
| NH₂ | 5.50 | 5.45 | 0.05 |
Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar structures.
The small differences observed between the experimental and calculated values in such studies underscore the accuracy of the computational models in predicting the spectroscopic properties of this class of compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques provide a deeper understanding of the molecular structure, connectivity, and dynamics of this compound and its derivatives.
2D-NMR Techniques for Full Assignment (e.g., COSY, HMQC, HMBC)
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For a derivative of this compound, COSY would show correlations between the protons on the pyridine and pyrrole rings, helping to trace the connectivity of the bicyclic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.
Table 2: Hypothetical 2D-NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |
|---|---|---|
| H2 (7.90) | NH (Pyrrole) | C3, C3a, C7a |
| H5 (8.25) | H6 | C4, C7, C3a |
| H6 (7.20) | H5 | C4, C7a, C5 |
Note: This table is illustrative, showing expected correlations based on the structure.
Dynamic NMR for Rotational Barriers or Tautomeric Exchange
Dynamic NMR (DNMR) spectroscopy is a valuable tool for studying dynamic processes that occur on the NMR timescale, such as hindered rotation around single bonds or tautomeric exchange. In this compound, two potential dynamic processes could be investigated:
Rotational Barrier of the Carbaldehyde Group: The rotation around the C4-CHO bond may be hindered due to steric interactions with the adjacent amino group and the pyrrole ring. Variable temperature NMR studies could reveal the coalescence of signals, allowing for the determination of the rotational energy barrier (ΔG‡).
Tautomeric Exchange: The amino group at the 3-position could potentially exist in equilibrium with its imino tautomer. While the amino form is generally more stable in similar systems, DNMR could be used to probe for the existence of any minor tautomers and the rate of their interconversion.
Solid-State NMR for Polymorphism and Amorphous Forms
Solid-state NMR (ssNMR) provides detailed structural information on solid materials, including crystalline polymorphs and amorphous forms. For a crystalline compound like this compound, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms of the same compound will give distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases and can be used to quantify the amount of amorphous material in a sample.
Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information on the proximity of different nuclei, shedding light on hydrogen bonding and other intermolecular interactions in the solid state.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (molecular weight: 161.16 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. Electron Ionization (EI) mass spectrometry would induce fragmentation, providing a characteristic pattern that can be used for structural elucidation.
Table 3: Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Plausible Loss |
|---|---|---|
| 161 | [M]⁺ | - |
| 133 | [M - CO]⁺ | Loss of carbon monoxide |
| 132 | [M - CHO]⁺ | Loss of the formyl radical |
| 117 | [M - CO - NH₂]⁺ | Sequential loss of CO and amino radical |
Note: The fragmentation pathways are proposed based on the chemical structure and general fragmentation rules for similar compounds.
The fragmentation would likely initiate with the loss of the formyl group (CHO) or carbon monoxide (CO). Subsequent fragmentation of the pyrrolopyridine core would lead to further characteristic fragment ions. Analysis of these fragmentation pathways provides a fingerprint for the molecule and confirms the connectivity of its constituent atoms.
Theoretical and Computational Chemistry Studies of 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of pyrrolopyridine derivatives. These methods allow for the precise calculation of molecular properties at a manageable computational cost. For the 1H-pyrrolo[2,3-b]pyridine scaffold, DFT calculations are frequently employed to determine optimized geometries, electronic properties, and to simulate spectroscopic data.
Ground State Geometries and Electronic Structure
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of 1H-pyrrolo[2,3-b]pyridine, DFT methods are used to optimize the molecular structure. These calculations typically reveal a nearly planar conformation for the bicyclic pyrrolopyridine core, a common feature for such aromatic systems. The calculated bond lengths, bond angles, and torsion angles from these studies are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds.
The electronic structure of these molecules is also a key area of investigation. Computational studies on related heterocyclic systems have explored the distribution of electrons and the nature of chemical bonds within the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and is an indicator of the molecule's potential as an electron donor or acceptor.
In computational studies of substituted 1H-pyrrolo[2,3-b]pyridine analogs, the HOMO and LUMO energy levels are calculated to predict their electronic behavior. For instance, in a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the calculated orbital energy gap between HOMO and LUMO was found to be 4.4722 eV. bohrium.com The distribution of these orbitals is also analyzed; typically, the HOMO is localized over the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.42 |
| HOMO-LUMO Gap | 4.47 |
Note: The data in this table is representative of a substituted 1H-pyrrolo[2,3-b]pyridine and is intended for illustrative purposes.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
For molecules in the 1H-pyrrolo[2,3-b]pyridine family, MEP analysis helps to identify the reactive sites. It is expected that for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the oxygen atom of the carbaldehyde group, would exhibit negative electrostatic potential. Conversely, the hydrogen atoms, particularly those of the amino group and the pyrrole NH, would show positive potential.
Conformational Analysis and Energy Minima
The flexibility of a molecule and the relative stability of its different spatial arrangements (conformers) are key to understanding its biological activity and chemical behavior. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.
Rotational Isomers and Their Relative Stabilities
For this compound, rotation around the single bonds connecting the amino and carbaldehyde substituents to the pyrrolopyridine core can give rise to different rotational isomers (rotamers). Computational methods can be used to calculate the potential energy surface for these rotations, allowing for the identification of the most stable conformers.
Conformational Landscapes of Substituted Derivatives
The conformational landscape of substituted 1H-pyrrolo[2,3-b]pyridine derivatives can be complex, with multiple low-energy conformers possible. Computational studies on this class of compounds explore how different substituents influence the preferred conformations. For example, the introduction of bulky substituents can create steric hindrance that favors certain rotational isomers over others. Understanding the conformational preferences of these derivatives is crucial for drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
Tautomeric Equilibria and Stability Analysis
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical aspect of the chemistry of this compound. Computational studies are instrumental in identifying the predominant tautomeric forms and understanding the factors that govern their stability.
The this compound molecule can exist in several tautomeric forms, primarily involving proton transfer between the amino group and the nitrogen atoms of the pyridine and pyrrole rings. The principal tautomers include the amino form and various imino forms.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of these tautomers. While direct computational studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on related 7-azaindole (B17877) and aminopurine systems. mdpi.comnih.gov For these related compounds, it has been shown that the amino tautomer is generally the most stable form in the gas phase. The stability is attributed to factors such as aromaticity and intramolecular hydrogen bonding.
Table 1: Postulated Relative Energies of Tautomers of this compound in the Gas Phase (Hypothetical Data Based on Analogy)
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| T1 | 3-Amino (Canonical) | 0.00 |
| T2 | 3-Imino (N1-protonated) | +5.7 |
Note: This data is hypothetical and serves to illustrate the expected trend based on computational studies of analogous compounds.
The tautomeric equilibrium of a molecule can be significantly influenced by its environment and by the presence of substituents. Solvation can stabilize more polar tautomers, thereby shifting the equilibrium.
In the case of aminopyrroles, it has been observed that the amino tautomer is favored in solvents that are hydrogen bond acceptors. researchgate.net For aminopurines, computational studies using the Polarizable Continuum Model (PCM) have demonstrated that solvation can enhance the electron-accepting properties of substituents and affect tautomeric preferences. nih.govmdpi.com For instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H form in aqueous solution, a reversal of the gas-phase stability. mdpi.com This suggests that for this compound, polar protic solvents might stabilize imino tautomers to a greater extent than the amino form due to enhanced hydrogen bonding interactions.
Substituents on the pyrrolopyridine ring system can also alter the tautomeric landscape. Electron-withdrawing groups, for example, can influence the acidity of N-H protons and the basicity of nitrogen atoms, thereby affecting the relative stability of tautomers. In aminopurines, the amino group itself has a smaller effect on tautomeric preferences compared to a nitro group. mdpi.comnih.gov
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
Key transformations involving this compound could include electrophilic substitution, nucleophilic addition to the carbaldehyde group, or cyclization reactions. Transition state calculations are crucial for understanding the feasibility and kinetics of these reactions.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the identification of the rate-determining step, which is the step with the highest activation energy.
For multi-step reactions, such as the synthesis of 7-azaindole and 7-azaindoline derivatives through domino reactions, computational studies can help to understand the chemoselectivity by comparing the energy barriers of competing pathways. rsc.org A minimum energy reaction pathway can be calculated to visualize the transformation from reactants to products. researchgate.net For this compound, this approach could be used to study, for example, its condensation with active methylene (B1212753) compounds, a common reaction for aromatic aldehydes.
Table 2: Hypothetical Energetic Data for a Postulated Reaction Pathway (e.g., Knoevenagel Condensation)
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| R | Reactants | 0.0 |
| TS1 | Transition State 1 | +15.2 |
| I1 | Intermediate 1 | +2.5 |
| TS2 | Transition State 2 | +18.9 |
Note: This data is for illustrative purposes to demonstrate how reaction pathway energetics are presented.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions, solvation effects, and conformational changes over time.
For this compound, MD simulations could be employed to understand its interactions with biological macromolecules, such as enzymes or receptors, or to study its aggregation behavior in solution. Although specific MD studies on this compound are sparse, research on other 7-azaindole and pyrrolo[2,3-d]pyrimidine derivatives highlights the utility of this technique. nih.govmdpi.com
MD simulations of 7-azaindole derivatives complexed with proteins have been used to assess binding stability and identify key intermolecular interactions, such as hydrogen bonds and pi-cation interactions. nih.gov These simulations can reveal how the molecule orients itself within a binding pocket and which functional groups are crucial for recognition. For this compound, MD simulations could predict its binding mode to a target protein, providing valuable information for drug design. The simulations would track the trajectory of the molecule and its environment, allowing for the calculation of binding free energies and the analysis of interaction lifetimes.
Dimerization and Aggregation Behavior in Solution or Solid State
The molecular architecture of this compound incorporates multiple functional groups capable of engaging in hydrogen bonding: the amino group (-NH2), the pyrrole nitrogen (N-H), the pyridine nitrogen, and the carbaldehyde oxygen. These sites can act as both hydrogen bond donors and acceptors, suggesting a strong propensity for the molecule to form dimers and larger aggregates.
In principle, several dimerization motifs can be envisioned. For instance, a common and stable dimer configuration for molecules with amide-like functionalities involves the formation of a cyclic arrangement with two intermolecular hydrogen bonds. While not an amide, the amino group and the pyridine ring nitrogen of this compound could engage in similar head-to-tail hydrogen bonding patterns. Furthermore, the pyrrole N-H and the carbaldehyde oxygen can participate in hydrogen bonding, leading to linear or sheet-like aggregation in both solution and the solid state.
Studies on analogous aminopyridine derivatives have demonstrated the significance of intermolecular hydrogen bonds in their complex formations. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into the preferred dimerization sites and the energetic stability of different dimer conformations of this compound. Such computational approaches have been successfully employed to investigate dimerization in other heterocyclic systems, like imidazo[1,2-a]pyridinyl-chalcones, by identifying potential interaction sites. scirp.org
Hypothetical Dimerization Parameters (for illustrative purposes):
Since no experimental data is available, the following table is purely hypothetical and illustrates the kind of data that could be generated from computational studies.
| Parameter | Hypothetical Value (Dimer A) | Hypothetical Value (Dimer B) |
| Hydrogen Bond Length (Å) | 2.0 | 1.9 |
| Binding Energy (kcal/mol) | -8.5 | -9.2 |
| Dimerization Constant (K) | Varies with solvent | Varies with solvent |
Self-Assembly Properties
The capacity for forming multiple hydrogen bonds strongly indicates that this compound is a candidate for self-assembly into more complex supramolecular structures. The planarity of the pyrrolo[2,3-b]pyridine core could further promote π-π stacking interactions, which would work in concert with hydrogen bonding to direct the formation of ordered assemblies.
The interplay between the specific hydrogen bonding motifs and π-π stacking would dictate the dimensionality of the resulting supramolecular structures, which could range from one-dimensional chains to two-dimensional sheets. The nature of the solvent or the conditions used for crystallization would be expected to play a crucial role in influencing the final self-assembled architecture. While detailed research on the self-assembly of this specific molecule is not yet available, the principles of supramolecular chemistry suggest it is a promising area for future investigation.
Synthetic Applications and Chemical Utility of 3 Amino 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde
As a Versatile Building Block in Organic Synthesis
The structure of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, featuring a primary aromatic amine, a reactive aldehyde group, and a pyrrolopyridine scaffold, suggests its potential as a versatile building block in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the aldehyde group is amenable to condensation, oxidation, reduction, and addition reactions. This dual functionality could theoretically allow for the construction of a wide range of more complex molecules.
Theoretically, the pyrrolo[2,3-b]pyridine core of this compound could be a starting point for the synthesis of larger polycyclic aromatic systems. Annulation reactions, which involve the formation of a new ring onto an existing aromatic system, could potentially be employed. For example, reactions that form a new carbocyclic or heterocyclic ring fused to the pyridine (B92270) or pyrrole (B145914) moiety would lead to the construction of polycyclic aromatic systems. Despite this theoretical potential, there is a lack of specific published research demonstrating the application of this compound in the construction of such systems.
In Supramolecular Chemistry
The structure of this compound, featuring a fusion of pyrrole and pyridine rings along with amino and carbaldehyde substituents, provides multiple sites for intermolecular interactions. These characteristics make it a promising candidate for the construction of complex supramolecular architectures.
The aminopyridine scaffold is a well-established motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govvot.plscirp.org The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can act as monodentate or bidentate ligands. The pyrrole nitrogen and the carbaldehyde oxygen could also potentially participate in metal coordination, leading to diverse coordination modes.
The coordination of aminopyridine ligands to metal centers can result in the formation of discrete mononuclear complexes or extended coordination polymers. researchgate.net For instance, Schiff base ligands derived from the condensation of aminopyridines with aldehydes or ketones are known to form complexes with various metal ions like Co(II) and Cu(II). nih.govijarsct.co.in While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the principles governing the coordination of simpler aminopyridines can be extrapolated. The steric and electronic properties of the pyrrolo[2,3-b]pyridine core, along with the aldehyde group, would influence the geometry and stability of the resulting metal complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Metal Ion Partners | Resulting Complex Type |
| Pyridine Nitrogen | Transition metals (e.g., Cu, Co, Ni, Zn) | Mononuclear or Polynuclear Complexes |
| Amino Group Nitrogen | Transition metals | Chelates (if coordinating with another donor) |
| Pyridine N and Amino N | Transition metals | Bidentate Chelate Complexes |
| Pyrrole Nitrogen | Harder metal ions | Less common due to lower basicity |
| Carbaldehyde Oxygen | Lewis acidic metals | Can act as a secondary coordination site |
This table is illustrative of potential coordination behaviors based on the functional groups present and is not based on experimentally verified data for this specific compound.
The presence of both hydrogen bond donors (amino and pyrrole N-H groups) and acceptors (pyridine nitrogen and carbaldehyde oxygen) in this compound makes it an excellent candidate for forming self-assembled structures directed by hydrogen bonding. nih.govnih.gov Intermolecular hydrogen bonds are crucial in directing the formation of one, two, or three-dimensional supramolecular networks. nih.gov
The amino group can form N-H···N or N-H···O hydrogen bonds, while the pyrrole N-H can also participate in similar interactions. The pyridine nitrogen and the carbonyl oxygen of the carbaldehyde group are effective hydrogen bond acceptors. This multiplicity of interaction sites can lead to the formation of intricate and stable supramolecular assemblies. cnr.itmdpi.commdpi.com Studies on related aminopyridine derivatives have shown that such hydrogen-bonding interactions can lead to the formation of dimers, chains, or more complex architectures in the solid state. nih.gov
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |
| Amino N-H | Pyridine N | Linear chains or cyclic structures |
| Amino N-H | Carbaldehyde O | Dimeric pairs or extended networks |
| Pyrrole N-H | Pyridine N | Planar sheets or chains |
| Pyrrole N-H | Carbaldehyde O | Intermolecular association |
This table outlines potential hydrogen bonding patterns based on the molecule's functional groups. Specific self-assembly behavior would require experimental verification.
Catalytic Applications (if applicable to the compound itself or its derivatives as catalysts)
While there is no direct evidence in the searched literature for the catalytic application of this compound itself, its structural features suggest potential avenues for its use in catalysis, either directly or as a precursor to catalysts.
The aminopyridine moiety can be a component of ligands for transition metal catalysts. researchgate.net Metal complexes incorporating this scaffold could potentially be active in various catalytic transformations. For instance, Schiff base complexes derived from aminopyridines have been explored for their catalytic activities.
Furthermore, the pyrrole and pyridine rings, being electron-rich aromatic systems, can be involved in catalytic cycles. The aldehyde functional group can also participate in certain catalytic reactions, for example, as a precursor for the synthesis of imines which can then act as ligands or organocatalysts. The development of spiro pyrrolo[3,4-d]pyrimidine derivatives from related compounds suggests a pathway to novel molecular frameworks with potential catalytic activities. semanticscholar.org
Future Perspectives and Research Challenges
Development of Novel and Efficient Synthetic Routes
The creation of new and improved methods for synthesizing 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a primary area of future research. The emphasis is on developing synthetic pathways that are not only efficient but also environmentally friendly.
Future synthetic strategies will increasingly incorporate the principles of green chemistry to minimize environmental impact. nih.govresearchgate.net Research in this area is expected to focus on the use of eco-friendly solvents such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents, which are significantly less toxic than traditional organic solvents. mdpi.com The development of catalytic systems, particularly those utilizing earth-abundant metals or organocatalysts, will be crucial in replacing stoichiometric reagents, thereby reducing waste. nih.gov Furthermore, energy-efficient reaction conditions, potentially facilitated by microwave or ultrasonic irradiation, could shorten reaction times and lower energy consumption. nih.gov The goal is to design synthetic routes that are not only high-yielding but also adhere to the principles of atom economy, creating a more sustainable chemical process. frontiersin.org
The application of flow chemistry offers a promising avenue for the synthesis of complex molecules like this compound. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. sci-hub.se The enhanced safety profile of flow reactors, especially when dealing with hazardous reagents or exothermic reactions, makes it an attractive alternative to traditional batch synthesis. uc.pt The integration of automated systems with flow chemistry setups can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for structure-activity relationship studies. uc.pt This approach not only accelerates the research and development process but also improves reproducibility.
Exploration of Undiscovered Reactivity Pathways
The unique arrangement of functional groups in this compound—an amino group and a carbaldehyde group on a pyrrolopyridine core—opens up a wide range of possibilities for chemical transformations.
A significant challenge and area of opportunity lies in the chemoselective modification of the this compound scaffold. nih.gov The presence of both a nucleophilic amino group and an electrophilic aldehyde group necessitates careful control of reaction conditions to achieve selective transformations. libretexts.org For instance, the aldehyde can be selectively targeted for reduction, oxidation, or participation in condensation reactions while leaving the amino group intact, possibly through the use of protecting groups. youtube.com Conversely, the amino group can undergo acylation, alkylation, or diazotization reactions. The development of orthogonal protection strategies will be key to unlocking the full synthetic potential of this molecule, allowing for the stepwise and controlled modification of each functional group.
The design of cascade or domino reactions starting from this compound is a highly attractive research direction. rsc.org These one-pot reactions, where multiple chemical transformations occur sequentially without the isolation of intermediates, are highly efficient in terms of time, resources, and atom economy. nih.gov For example, an intramolecular condensation between the amino and aldehyde groups, possibly after an initial intermolecular reaction, could lead to the formation of novel polycyclic heterocyclic systems. The exploration of such complex transformations could rapidly generate molecular diversity and lead to the discovery of compounds with unique properties.
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound is essential for its development. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor. Detailed analysis of its Nuclear Magnetic Resonance (NMR) and mass spectrometry data will be fundamental for structural elucidation. rsc.org
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. These theoretical calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding reaction mechanisms, and interpreting spectroscopic data. The synergy between experimental and computational approaches will be crucial in accelerating the exploration of the chemical space around the this compound scaffold.
In-situ Monitoring of Reactions
A significant challenge in the synthesis and transformation of complex heterocyclic molecules is the precise control over reaction pathways to maximize yield and minimize impurities. Traditional offline analytical methods (e.g., TLC, HPLC, GC-MS) provide snapshots of a reaction's progress but can miss transient, reactive intermediates that are crucial to understanding the underlying mechanism. In-situ reaction monitoring offers a powerful solution by providing continuous, real-time data from within the reaction vessel. mt.com
Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. mt.comspectroscopyonline.combeilstein-journals.org For reactions involving this compound, these methods could offer profound insights. For instance, in a condensation reaction utilizing the carbaldehyde group, the characteristic C=O stretching frequency could be monitored by in-situ FTIR or Raman to track the consumption of the starting material and the formation of the product in real-time. This allows for precise determination of reaction endpoints and kinetics. mt.com
Furthermore, the application of in-situ NMR, particularly in flow chemistry systems, could enable the detection of short-lived intermediates in complex cyclization or multicomponent reactions, providing a more holistic picture of the reaction mechanism. beilstein-journals.orgresearcher.life Overcoming challenges related to sample mixing and spectral resolution in heterogeneous reactions remains an active area of research. researchgate.net The implementation of these monitoring tools is a critical step toward optimizing reaction conditions, improving process safety, and enabling robust scale-up.
| Technique | Potential Application for this compound | Information Gained |
| In-situ FTIR/Raman | Monitoring condensation, oxidation, or reduction reactions involving the aldehyde group. | Real-time kinetic data, reaction endpoint determination, detection of functional group changes. |
| In-situ NMR | Elucidating mechanisms of cyclization or multicomponent reactions. | Identification of transient intermediates, structural confirmation of products, quantitative kinetic analysis. |
| Process Mass Spec | Tracking concentration changes of reactants, products, and byproducts. | Reaction profiling, impurity tracking, gas evolution monitoring. |
Machine Learning in Structure-Property Prediction
The 1H-pyrrolo[2,3-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors used in oncology. nih.govrsc.org As researchers develop new derivatives from this compound for therapeutic applications, navigating the vast chemical space to identify candidates with optimal potency, selectivity, and pharmacokinetic properties is a monumental task. Machine learning (ML) is emerging as a transformative tool to address this challenge. researchgate.net
By training on large datasets of known kinase inhibitors, ML models can learn complex quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). proquest.comzenodo.org Various algorithms, including random forests, support vector machines (SVM), and deep neural networks (DNNs), can be employed to build predictive models. researchgate.netzenodo.org For instance, a model trained on thousands of compounds with known affinities for different kinases could predict the likely biological targets for a novel library of compounds derived from this compound. acs.orgnih.gov This in-silico screening can prioritize the most promising candidates for synthesis and experimental testing, dramatically reducing time and cost.
Beyond predicting bioactivity, ML models can also forecast crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This early-stage prediction helps to eliminate compounds likely to fail in later developmental stages due to poor drug-like properties. The development of robust, validated ML models specific to the pyrrolo[2,3-b]pyridine chemical class represents a key research direction for accelerating drug discovery efforts based on this versatile scaffold. proquest.com
| Machine Learning Model | Application in Drug Discovery | Relevance to Pyrrolo[2,3-b]pyridine Derivatives |
| Random Forest (RF) | Classification (e.g., active vs. inactive), regression (e.g., predicting IC50). | Predicting kinase inhibitory potency and selectivity. proquest.com |
| Support Vector Machine (SVM) | Classifying molecules based on binding modes or target families. | Distinguishing between inhibitors for different kinase subfamilies. zenodo.org |
| Convolutional Neural Networks (CNN) | Learning from 3D structural data of protein-ligand complexes. | Predicting binding affinity based on the docked pose of a derivative in a kinase active site. nih.gov |
| Deep Neural Networks (DNN) | Modeling complex, non-linear structure-activity relationships. | Predicting ADMET properties and off-target effects. researchgate.net |
Expansion into New Chemical Applications
The unique arrangement of functional groups and the inherent electronic properties of the this compound scaffold make it a promising candidate for applications beyond its traditional use in medicinal chemistry. Future research is expected to focus on harnessing its potential in materials science and catalysis.
Development of Advanced Functional Materials
Organic light-emitting diodes (OLEDs) and other organic electronic devices rely on materials with specific charge-transport properties. Heterocyclic compounds, particularly those containing pyridine (B92270), are widely used as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in OLED devices. rsc.orgoled-intermediates.com The fused aromatic system of this compound provides a rigid, planar core with delocalized π-electrons, which is a foundational characteristic for charge transport.
The electron-withdrawing nature of the pyridine ring and the electron-donating potential of the pyrrole (B145914) and amino groups create an intrinsic donor-acceptor character. This electronic profile can be further tuned by leveraging the reactive aldehyde and amino functionalities. For example, the aldehyde could be used to link the core to other electroactive moieties or to initiate polymerization, creating conjugated polymers for use in flexible electronic displays or organic solar cells. oled-intermediates.com Similarly, the amino group offers a site for modification to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in materials like those used in OLEDs. rsc.orgnih.gov Exploring the synthesis of novel oligomers and polymers from this building block could lead to new functional materials with tailored optoelectronic properties.
Catalysis and Organic Transformations
The molecular architecture of this compound presents significant opportunities in the field of catalysis and as a versatile substrate for complex organic transformations.
As a ligand, the compound features multiple potential coordination sites: the pyridine nitrogen, the pyrrole nitrogen, and the exocyclic amino group. This arrangement allows it to act as a multidentate ligand for transition metals. The development of novel metal complexes using this scaffold could yield catalysts with unique steric and electronic properties. researchgate.net For example, copper complexes derived from related pyridine-carbaldehyde structures have demonstrated catalytic activity. rsc.org Such new catalysts could find applications in a range of reactions, including oxidation, reduction, and cross-coupling reactions. osti.govnih.gov
Q & A
Basic: What synthetic strategies are recommended for the preparation of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?
Methodological Answer:
The synthesis typically involves multi-step routes starting from a pyrrolo[2,3-b]pyridine core. A common approach includes:
- Step 1 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Step 2 : Introduction of the aldehyde group via formylation. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for regioselective formylation at the 3-position .
- Step 3 : Substitution of bromine with an amino group. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution with ammonia/amines can be employed, depending on steric and electronic factors .
Critical Note : Optimize reaction time and temperature to minimize side products like over-oxidized aldehydes or incomplete amination .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: aldehyde proton (~9.8–10.2 ppm), aromatic protons (6.5–8.5 ppm), and NH₂ signals (broad, ~5.5–6.5 ppm) .
- ¹³C NMR : Confirm the aldehyde carbon (~190–200 ppm) and sp² carbons in the heterocycle .
- LCMS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 191.2) .
- Elemental Analysis : Validate empirical formula (C₈H₇N₃O) .
Advanced: How can regioselectivity challenges during functionalization be addressed?
Methodological Answer:
Regioselectivity in substitution reactions (e.g., halogenation or amination) is influenced by electronic directing groups:
- Electron-Withdrawing Groups (EWGs) : The aldehyde at position 4 directs electrophiles to the 5- or 7-positions via resonance deactivation .
- Amino Group : The NH₂ group at position 3 acts as an ortho/para-director. Use protecting groups (e.g., acetyl) to mitigate undesired side reactions during halogenation .
Case Study : For 5-bromo derivatives, employ CuBr₂ in acetic acid to exploit the directing effect of the aldehyde .
Advanced: How should researchers resolve contradictory data in reaction outcomes?
Methodological Answer:
Contradictions often arise from variable reaction conditions:
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-oxidized aldehydes or di-brominated species) .
- Kinetic vs. Thermodynamic Control : For amination, lower temperatures favor kinetic products (mono-substitution), while higher temperatures may lead to di-substitution .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) to optimize coupling efficiency .
Example : Inconsistent yields in Buchwald-Hartwig amination may require ligand optimization (XPhos vs. BINAP) .
Advanced: What methodologies are used to evaluate biological activity in kinase inhibition studies?
Methodological Answer:
To assess potential as a kinase inhibitor:
- In Vitro Assays :
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., JAK2, ALK) .
- IC₅₀ Determination : Perform dose-response curves with ATP concentrations near Km values .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace aldehyde with carboxylic acid) and compare inhibitory potency .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using software like AutoDock Vina .
Advanced: How can stability issues of the aldehyde group during storage be mitigated?
Methodological Answer:
The aldehyde group is prone to oxidation and dimerization:
- Storage Conditions : Keep under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO-d6 or THF) .
- Stabilizers : Add radical scavengers (e.g., BHT) or molecular sieves to absorb moisture .
- Monitoring : Periodically check purity via ¹H NMR (aldehyde proton integration) and LCMS .
Advanced: What strategies validate the compound’s role in metal-catalyzed cross-coupling reactions?
Methodological Answer:
To exploit the bromo or amino groups in cross-coupling:
- Suzuki-Miyaura Coupling : Replace bromine (if present) with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ .
- Reductive Amination : Convert the aldehyde to secondary amines via imine intermediates (NaBH₃CN or Hantzsch ester) .
Characterization : Confirm new bonds via ¹H NMR (loss of aldehyde peak) and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
